An In-Depth Technical Guide to 4-(3-Chlorophenyl)piperidine Hydrochloride: Synthesis, Properties, and Applications in Drug Discovery
An In-Depth Technical Guide to 4-(3-Chlorophenyl)piperidine Hydrochloride: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(3-Chlorophenyl)piperidine hydrochloride, with the CAS number 99329-70-1, is a synthetically derived organic compound belonging to the 4-arylpiperidine class. This class of molecules is of significant interest in medicinal chemistry and drug development due to the prevalence of the 4-arylpiperidine scaffold in a wide array of biologically active compounds. The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, serves as a versatile scaffold, and its substitution at the 4-position with an aryl group, in this case, a 3-chlorophenyl moiety, imparts specific physicochemical and pharmacological properties. This technical guide provides a comprehensive overview of the synthesis, key characteristics, and potential applications of 4-(3-Chlorophenyl)piperidine hydrochloride, offering valuable insights for researchers engaged in the exploration of novel therapeutics.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of 4-(3-Chlorophenyl)piperidine hydrochloride are summarized in the table below.
| Property | Value | Source |
| CAS Number | 99329-70-1 | [1] |
| Molecular Formula | C₁₁H₁₄ClN · HCl | [1] |
| Molecular Weight | 232.15 g/mol | [1] |
| Appearance | Solid | [2] |
| Purity | Typically ≥97% | [2] |
| InChI Key | SAXMEDYZBPHVLK-UHFFFAOYSA-N | [2] |
Synthesis of 4-(3-Chlorophenyl)piperidine Hydrochloride
The synthesis of 4-arylpiperidines is a well-established area of organic chemistry, with several strategic approaches available. A robust and widely applicable method for the synthesis of 4-(3-Chlorophenyl)piperidine is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organic halide, offering high yields and excellent functional group tolerance.
The logical workflow for the synthesis of 4-(3-Chlorophenyl)piperidine hydrochloride can be visualized as follows:
Caption: Synthetic workflow for 4-(3-Chlorophenyl)piperidine hydrochloride.
Experimental Protocol: Suzuki-Miyaura Coupling Approach
This protocol outlines a representative synthesis of 4-(3-Chlorophenyl)piperidine hydrochloride.
Step 1: Synthesis of N-Boc-4-(1,2,3,6-tetrahydropyridin-4-yl)boronic acid pinacol ester
This intermediate can be prepared from N-Boc-4-piperidone through the formation of its enol triflate, followed by a palladium-catalyzed borylation reaction.
Step 2: Suzuki-Miyaura Cross-Coupling
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Reaction Setup: To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add N-Boc-4-(1,2,3,6-tetrahydropyridin-4-yl)boronic acid pinacol ester (1.0 equivalent), 3-chlorobromobenzene (1.1 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents).
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Solvent Addition: Add a degassed solvent system, typically a mixture of toluene and water or dioxane and water.
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Reaction Conditions: Heat the reaction mixture to a temperature of 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel to obtain N-Boc-4-(3-chlorophenyl)-1,2,3,6-tetrahydropyridine.
Step 3: Reduction of the Double Bond
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Hydrogenation: Dissolve the purified N-Boc-4-(3-chlorophenyl)-1,2,3,6-tetrahydropyridine in a suitable solvent like ethanol or methanol. Add a catalytic amount of palladium on carbon (10% Pd/C).
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Reaction Conditions: Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature until the reaction is complete (monitored by TLC or LC-MS).
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Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with the solvent. Concentrate the filtrate under reduced pressure to yield N-Boc-4-(3-chlorophenyl)piperidine.
Step 4: Deprotection and Salt Formation
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Acidic Cleavage: Dissolve the N-Boc-4-(3-chlorophenyl)piperidine in a suitable solvent such as dichloromethane or 1,4-dioxane.
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HCl Addition: Add a solution of hydrochloric acid in a non-aqueous solvent (e.g., HCl in diethyl ether or 1,4-dioxane) in excess.
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Precipitation and Isolation: Stir the mixture at room temperature. The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with a non-polar solvent like diethyl ether or hexane, and dry under vacuum to afford 4-(3-Chlorophenyl)piperidine hydrochloride as a solid.[2]
Potential Pharmacological Applications and Mechanism of Action
While 4-(3-Chlorophenyl)piperidine hydrochloride is often utilized as a key intermediate in the synthesis of more complex drug candidates, the inherent structural motif suggests several potential areas of pharmacological activity. The biological effects of 4-arylpiperidine derivatives are often dictated by the nature and position of substituents on both the phenyl ring and the piperidine nitrogen.
Central Nervous System (CNS) Activity
The 4-arylpiperidine scaffold is a common feature in many centrally acting drugs. The lipophilicity imparted by the chlorophenyl group allows for potential blood-brain barrier penetration.
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Dopamine Transporter (DAT) Inhibition: Several 4-arylpiperidine derivatives are known to be potent dopamine reuptake inhibitors. This action increases the synaptic concentration of dopamine, a neurotransmitter crucial for mood, motivation, and motor control. This suggests that derivatives of 4-(3-Chlorophenyl)piperidine could be investigated for their potential in treating conditions such as depression or attention-deficit/hyperactivity disorder (ADHD).
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Serotonin Receptor (5-HT) Modulation: The 4-arylpiperidine structure is also found in ligands for various serotonin receptors. Depending on the specific substitutions, these compounds can act as agonists or antagonists at receptors such as 5-HT₂A, 5-HT₂C, or 5-HT₇. Modulation of the serotonergic system is a key strategy in the treatment of depression, anxiety, and psychosis.
The potential interaction of 4-arylpiperidine derivatives with CNS targets can be illustrated by the following logical diagram:
Caption: Potential CNS targets and therapeutic applications of 4-arylpiperidines.
Analgesic and Anti-inflammatory Properties
The 4-arylpiperidine structure is a core component of several synthetic opioids, such as pethidine. While the analgesic activity is highly dependent on the N-substituent, the core scaffold's ability to interact with opioid receptors suggests that derivatives of 4-(3-Chlorophenyl)piperidine could be explored for pain management. Furthermore, some piperidine derivatives have demonstrated anti-inflammatory activity, potentially through the inhibition of inflammatory mediators. For instance, studies on certain 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives have shown significant analgesic activity.[3]
Anticancer and Antimicrobial Activity
Recent research has highlighted the potential of substituted piperidine derivatives in oncology and infectious diseases. Some compounds incorporating the chlorophenylpiperidine moiety have exhibited antiproliferative activity against various cancer cell lines. Additionally, the piperidine nucleus is present in a number of compounds with antibacterial and antifungal properties. The biological activity of certain 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives has been explored, demonstrating potential as urease inhibitors and antibacterial agents.
Conclusion
4-(3-Chlorophenyl)piperidine hydrochloride is a valuable chemical entity for researchers and drug development professionals. Its synthesis, achievable through robust methods like the Suzuki-Miyaura coupling, provides access to a versatile scaffold. While often employed as a building block for more complex molecules, the inherent structural features of the 4-(3-chlorophenyl)piperidine core suggest a range of potential pharmacological activities, particularly within the central nervous system. Further investigation into the specific biological targets and mechanisms of action of this compound and its derivatives is warranted and holds promise for the discovery of novel therapeutic agents.
References
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Santa Cruz Biotechnology, Inc. 4-(3-Chlorophenyl)piperidine hydrochloride.
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Biological activity of synthesized 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives demonstrated by in silico and BSA binding studies. SciELO.
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Saify, Z. S., Mushtaq, N., Khan, K. M., Perveen, S., Shah, S. T. A., Abdel-Jalil, R. J., Fecker, M., & Voelter, W. (2005). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. Chemical & Pharmaceutical Bulletin, 53(1), 64–66.
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Merck. 3-(4-Chlorophenyl)piperidine.
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CymitQuimica. 4-(3-Chlorophenyl)piperidine hydrochloride.
